Dihydrojasmone

Flavor Chemistry Sensory Science Fragrance Formulation

Dihydrojasmone (CAS 1128-08-1) is the definitive jasmonate for fragrance and flavor formulations demanding authentic jasmine character with exceptional longevity. Unlike cis-Jasmone or Methyl Dihydrojasmonate, this high-affinity OR1A1 agonist delivers 340-hour blotter substantivity, ensuring persistent floral-woody notes in fine perfumery, laundry care, and personal care products. FEMA GRAS 3763 status guarantees regulatory compliance for food and beverage applications. Patented cost-efficient synthetic routes make Dihydrojasmone the economically rational choice for high-volume manufacturing without compromising olfactory quality.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 1128-08-1
Cat. No. B1670601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrojasmone
CAS1128-08-1
SynonymsDihydrojasmone;  AI3-15185;  BRN 1906471;  BRN-1906471;  BRN1906471;  EINECS 214-434-5;  FEMA No. 3763;  NSC 71928;  NSC71928;  NSC-71928;  Jasmone, dihydro-; 
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCCC1=C(CCC1=O)C
InChIInChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3
InChIKeyYCIXWYOBMVNGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in fats;  Very slightly soluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrojasmone (CAS 1128-08-1): A Foundational Jasmonate for Fragrance and Flavor Formulation


Dihydrojasmone (CAS 1128-08-1), chemically designated as 3-methyl-2-pentylcyclopent-2-en-1-one, is a synthetically produced alicyclic ketone belonging to the jasmonate family of aroma compounds [1]. It is characterized by a molecular formula of C11H18O and a molecular weight of 166.26 g/mol . This compound is a cornerstone ingredient in the flavor and fragrance (F&F) industry, prized for its potent, complex olfactory profile, which is described as intensely floral and fresh with fruity, woody, and herbal undertones, closely resembling that of natural jasmine oil . Its significance is underscored by its inclusion in regulatory and industry databases, such as the FDA's UNII system and the Flavor and Extract Manufacturers Association (FEMA) listing under number 3763, confirming its widespread acceptance and use in commercial applications [2][3].

Why Dihydrojasmone Cannot Be Replaced by a Generic 'Jasmonate' in Critical Formulations


Substituting Dihydrojasmone with a seemingly similar compound like cis-Jasmone or Methyl Dihydrojasmonate is not a straightforward, drop-in replacement and will lead to significant and quantifiable alterations in a final product's sensory profile, performance, and regulatory compliance. The jasmonate family exhibits profound structure-odor relationships, where even minor molecular modifications—such as the reduction of a double bond or esterification—result in divergent olfactory characteristics, substantivity, and potency [1]. Furthermore, the molecular target engagement at the receptor level differs markedly; Dihydrojasmone is a characterized, high-affinity agonist for the human olfactory receptor OR1A1, a specific interaction not universally shared by its analogs [2]. A generic substitution strategy, therefore, disregards the precise quantitative parameters that define Dihydrojasmone's unique utility in both fine fragrance creation and advanced biological research, risking a loss of desired hedonic effect or experimental irreproducibility.

Quantitative Differentiation of Dihydrojasmone: A Head-to-Head Evidence Guide for Procurement


Comparative Odor Threshold and Sensory Profile: Dihydrojasmone vs. cis-Jasmone

Dihydrojasmone exhibits a significantly lower odor detection threshold in water compared to its unsaturated analog, cis-Jasmone, indicating it is a more potent odorant at trace concentrations [1][2]. While both compounds share a floral character, Dihydrojasmone's profile is distinguished by pronounced fresh, woody, and herbal nuances, in contrast to the more singular flowery note of cis-Jasmone [2].

Flavor Chemistry Sensory Science Fragrance Formulation

Comparative Substantivity and Longevity: Dihydrojasmone vs. Methyl Dihydrojasmonate

Dihydrojasmone demonstrates a substantivity of 340 hours on a blotter at 100% concentration, a key metric for fragrance longevity in applications like fine perfumery and laundry care [1]. This long-lasting character is a direct consequence of its ketone functionality, which contrasts with the ester group in Methyl Dihydrojasmonate. While specific substantivity data for Methyl Dihydrojasmonate is not reported in these terms, its structure (a methyl ester) implies higher volatility and lower substantivity, a general characteristic of esters compared to ketones of similar molecular weight [2].

Perfumery Product Formulation Sensory Longevity

Molecular Target Engagement: Dihydrojasmone as a Defined hOR1A1 Agonist

Dihydrojasmone is a validated, high-affinity ligand for the human olfactory receptor OR1A1, a key G-protein-coupled receptor (GPCR) responsible for detecting specific odorant molecules [1]. In a purified, detergent-solubilized system, FLAG-rho1D4-tagged hOR1A1 bound its cognate odorant, dihydrojasmone, with an affinity in the micromolar range [1]. This specific interaction, characterized using intrinsic tryptophan fluorescence, differentiates it from other jasmonates like methyl jasmonate, which may have different receptor affinities or activate different subsets of olfactory receptors [2].

Olfactory Receptor Biology Chemosensory Research Molecular Pharmacology

Regulatory Usage Limits and Safety: Dihydrojasmone vs. Methyl Dihydrojasmonate

Dihydrojasmone (FEMA 3763) is Generally Recognized As Safe (GRAS) and has established usage limits for various food categories, as defined by FEMA [1]. While specific ppm limits for Dihydrojasmone are not detailed in the search results, its regulatory status is clear. In contrast, Methyl Dihydrojasmonate (MDHJ, FEMA 3408) also has a long history of safe use, but its regulatory and safety profile is distinct. For instance, the acute oral LD50 in rats for Dihydrojasmone is reported as 2.5 g/kg (1.79-3.50 g/kg), providing a quantitative safety benchmark . This toxicological data point is critical for formulators performing safety assessments and for ensuring compliance with regional regulations.

Food Safety Regulatory Compliance Flavor Formulation

Synthetic Accessibility and Cost Efficiency: A Patented Low-Cost Route

A key differentiator for industrial procurement is the existence of a patented, cost-effective synthetic route for Dihydrojasmone. Patent CN201811190519.9A discloses a preparation method for 'inexpensive dihydro jasmone' using a sequence of chlorination, dechlorination, and decarboxylation reactions, which is compared favorably to traditional, higher-cost technologies [1]. This innovation directly addresses prior challenges where synthetic routes were hampered by 'high cost, harsh reaction conditions, complicated operation and low overall yield,' with older methods producing Dihydrojasmone at only 90%-95% purity, thereby limiting its application [2].

Process Chemistry Industrial Synthesis Cost-Effective Procurement

Validated Application Scenarios for Dihydrojasmone Procurement


High-Performance Fragrance Formulation Requiring Long-Lasting Jasmine Character

When formulating fine fragrances, functional perfumery, or laundry care products where scent longevity is a primary performance metric, Dihydrojasmone is the preferred jasmonate. Its substantivity of 340 hours on a blotter [1] ensures that the fresh, floral, and woody jasmine note persists throughout the product's intended use cycle. This is a quantifiable advantage over more volatile alternatives like Methyl Dihydrojasmonate, which would evaporate more quickly, leading to a shorter-lived olfactory experience.

Molecular Probe for Olfactory Receptor (OR1A1) Research

For academic and industrial research programs focused on the molecular mechanisms of olfaction, Dihydrojasmone is a non-negotiable, precise tool. Its validated, micromolar-affinity binding to the human OR1A1 receptor [2] provides a reproducible and characterized agonist for studies on GPCR signaling, ligand discrimination, and the biophysics of odorant perception. Using a non-characterized jasmonate or an undefined mixture would compromise experimental reproducibility and data interpretation.

Cost-Sensitive Flavor and Fragrance Manufacturing

For high-volume manufacturing of consumer goods (e.g., soaps, detergents, shampoos), the procurement of Dihydrojasmone is supported by strong economic rationale. Patented, low-cost synthetic routes [3] directly address the historically high production costs and low yields associated with this class of molecules [4]. This positions Dihydrojasmone as a more economically viable choice for cost-sensitive industrial applications compared to jasmonates that have not benefited from similar process chemistry innovations.

Regulatory-Compliant Food and Beverage Flavoring

When developing flavor formulations for food and beverage products destined for markets with stringent safety regulations, Dihydrojasmone (FEMA 3763) offers a clear compliance pathway. Its well-documented safety profile, including a quantified acute oral LD50 of 2.5 g/kg in rats , provides concrete data for toxicological risk assessments. This level of quantitative safety data facilitates smoother regulatory submissions and internal safety approvals compared to flavor ingredients with less defined toxicological endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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